7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]
Description
7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] (CAS: 1439902-30-3) is a spirocyclic quinoline derivative characterized by a fluorine atom at the 7'-position of the quinoline ring and an oxane (tetrahydrofuran) ring fused via a spiro junction. Its molecular formula is C₁₃H₁₆FNO, with a molecular weight of 221.28 g/mol .
Properties
IUPAC Name |
7-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-2-1-10-8-13(3-5-16-6-4-13)9-15-12(10)7-11/h1-2,7,15H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIJGSIAMCYZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=C(C=C(C=C3)F)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] typically involves multi-step organic reactions. One common method includes the cyclization of a quinoline derivative with an oxane precursor under specific conditions. The reaction often requires the use of a fluorinating agent to introduce the fluorine atom at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] exhibits effective antimicrobial properties. In vitro studies have shown its ability to combat several bacterial strains, suggesting its potential as an antibacterial agent. The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Properties
Preliminary investigations into the anticancer properties of this compound have yielded promising results. Studies on various cancer cell lines indicate that it may induce apoptosis (programmed cell death) and inhibit cell proliferation. The compound appears to affect pathways associated with cancer cell survival and growth, although specific molecular targets are still under investigation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Study Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Chemical Synthesis
The synthesis of 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] typically involves multi-step organic reactions. One common method includes the cyclization of a quinoline derivative with an oxane precursor under specific conditions. The reaction often requires a fluorinating agent to introduce the fluorine atom at the desired position on the quinoline ring.
Synthetic Routes
Key methods for synthesizing this compound include:
- Cyclization of Quinoline Derivatives : Utilizing various reaction conditions to achieve high yield and purity.
- Use of Fluorinating Agents : Essential for incorporating the fluorine atom into the structure.
Industrial Applications
In industrial settings, this compound is explored for its potential use in drug development and advanced materials. Its unique properties make it a valuable building block in synthesizing more complex molecules with targeted biological activities.
Case Study Example
A notable study published by MDPI synthesized a series of spirocyclic compounds related to 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]. The research highlighted:
- Synthesis Methodology : Employed multi-step organic reactions involving cyclization techniques.
- Biological Testing : Compounds were evaluated against various pathogens and cancer cell lines, demonstrating significant activity compared to controls.
Mechanism of Action
The mechanism of action of 7’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Spiroquinoline Derivatives
Key Observations :
- The 7'-fluoro substitution in the target compound contrasts with 8'-fluoro in its analog (CAS: 1439902-17-6), which may alter electronic distribution and intermolecular interactions .
- Bulky substituents (e.g., benzyl, thiophen-2-yl) in increase molecular weight significantly (540.20 g/mol) and may enhance steric hindrance .
- Nitro groups (e.g., in 10b, ) reduce elemental carbon content (61.08% vs. 70.23% in non-nitro analogs) and increase melting points (230°C vs. 197°C), suggesting higher polarity and stability .
Key Observations :
Physicochemical Properties
Table 3: Physical and Spectroscopic Data
Biological Activity
7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] is a synthetic organic compound notable for its unique spirocyclic structure, which features a quinoline moiety fused with an oxane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties.
- Chemical Formula : C13H16FNO
- CAS Number : 1439902-30-3
- Molecular Weight : 221.27 g/mol
The presence of the fluorine atom is significant as it can enhance the compound's binding affinity and selectivity towards biological targets, potentially influencing its pharmacological effects.
The biological activity of 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The fluorine substitution may facilitate stronger interactions with these targets, leading to inhibition or activation of specific biological pathways.
Antimicrobial Activity
Research indicates that compounds with a similar structural framework exhibit varying degrees of antimicrobial activity. The spirocyclic nature and the presence of the fluorine atom are believed to contribute to this activity. Specific studies have shown:
- In vitro Studies : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
Preliminary investigations into the anticancer properties of 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] have shown promising results:
- Cell Line Studies : In vitro studies on cancer cell lines indicate that the compound may induce apoptosis (programmed cell death) and inhibit cell proliferation.
- Targeted Pathways : The compound appears to affect pathways associated with cancer cell survival and growth, although specific molecular targets remain to be fully elucidated.
Table 1: Summary of Biological Activities
Case Study Example
In a study published by MDPI, researchers synthesized a series of spirocyclic compounds related to 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] and evaluated their biological activities. The study highlighted:
- Synthesis Methodology : Utilized multi-step organic reactions involving cyclization techniques.
- Biological Testing : Compounds were tested against various pathogens and cancer cell lines, revealing significant activity compared to controls.
Q & A
Q. What are the established synthetic routes for 7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline], and what key reaction parameters influence yield?
A one-pot nitro-reduction/double lactamization approach is commonly used for spiroquinoline derivatives, involving condensation of nitroarenes with cyclic ketones under reductive conditions. Critical parameters include temperature (80–100°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., Pd/C for hydrogenation). Yields typically range from 45–65%, with purity confirmed via HPLC . Fluorination is achieved via nucleophilic substitution using KF or Selectfluor® under anhydrous conditions, requiring rigorous exclusion of moisture to avoid side reactions .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., observed [M+H]⁺ m/z 359.1 vs. calculated 359.1 for C₁₈H₁₅ClN₂O₄) .
- Multi-nuclear NMR (¹H, ¹³C, ¹⁹F): Assigns spirocyclic connectivity and fluorine position. ¹⁹F NMR typically shows a singlet at δ −110 to −120 ppm for C–F bonds .
- X-ray crystallography: Resolves spatial arrangement, with dihedral angles between oxane and quinoline moieties often <30°, confirming spiro fusion .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Antibacterial activity is assessed using MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Time-kill kinetics (0–24 hrs) and cytotoxicity (e.g., HEK293 cell line, IC₅₀ > 50 µM) are prioritized. Data should be normalized to controls like ciprofloxacin .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up spiroquinoline synthesis?
- DoE (Design of Experiments): Optimize catalyst loading (5–10 mol%), solvent ratios (e.g., DMF:H₂O 9:1), and reaction time (12–24 hrs). Response surface methodology (RSM) can model interactions between variables .
- Microwave-assisted synthesis: Reduces reaction time by 60% (e.g., 4 hrs vs. 10 hrs conventional heating) with comparable yields .
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Low-intensity molecular ions in GC-MS: Use derivatization (e.g., silylation) to enhance volatility or switch to ESI-MS for polar intermediates .
- Ambiguous ¹H NMR signals: Employ 2D techniques (COSY, NOESY) to resolve overlapping peaks, particularly in the spiro-junction region (δ 3.5–4.5 ppm) .
Q. What mechanistic insights explain the antibacterial selectivity of fluoro-spiroquinolines?
- Molecular docking: The fluorine atom enhances binding to S. aureus DNA gyrase (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for non-fluorinated analogs) by forming H-bonds with Thr173 .
- Resistance studies: Serial passage assays under sub-MIC conditions (1/4 MIC) reveal mutation hotspots in gyrA (e.g., S84L), correlating with 8–16-fold MIC increases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
